N-(6-ethoxy-1,3-benzothiazol-2-yl)-4-{4-[(6-ethoxy-1,3-benzothiazol-2-yl)carbamoyl]phenoxy}benzamide
Description
N-(6-ethoxy-1,3-benzothiazol-2-yl)-4-{4-[(6-ethoxy-1,3-benzothiazol-2-yl)carbamoyl]phenoxy}benzamide is a complex organic compound that belongs to the benzothiazole family. Benzothiazoles are known for their diverse biological activities and are often used in medicinal chemistry for drug development .
Properties
IUPAC Name |
N-(6-ethoxy-1,3-benzothiazol-2-yl)-4-[4-[(6-ethoxy-1,3-benzothiazol-2-yl)carbamoyl]phenoxy]benzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C32H26N4O5S2/c1-3-39-23-13-15-25-27(17-23)42-31(33-25)35-29(37)19-5-9-21(10-6-19)41-22-11-7-20(8-12-22)30(38)36-32-34-26-16-14-24(40-4-2)18-28(26)43-32/h5-18H,3-4H2,1-2H3,(H,33,35,37)(H,34,36,38) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PJECJTMDPNKJSR-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC2=C(C=C1)N=C(S2)NC(=O)C3=CC=C(C=C3)OC4=CC=C(C=C4)C(=O)NC5=NC6=C(S5)C=C(C=C6)OCC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C32H26N4O5S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
610.7 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
The synthesis of N-(6-ethoxy-1,3-benzothiazol-2-yl)-4-{4-[(6-ethoxy-1,3-benzothiazol-2-yl)carbamoyl]phenoxy}benzamide involves multiple stepsThe final steps involve the coupling of the benzothiazole derivatives with phenoxybenzamide under specific reaction conditions . Industrial production methods may involve optimization of these steps to enhance yield and purity.
Chemical Reactions Analysis
This compound can undergo various chemical reactions, including:
Oxidation: It can be oxidized using common oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction can be achieved using agents such as lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the benzothiazole ring. Common reagents and conditions used in these reactions include acidic or basic environments, solvents like dichloromethane, and catalysts such as palladium. Major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
N-(6-ethoxy-1,3-benzothiazol-2-yl)-4-{4-[(6-ethoxy-1,3-benzothiazol-2-yl)carbamoyl]phenoxy}benzamide has several scientific research applications:
Mechanism of Action
The mechanism of action of this compound involves its interaction with specific molecular targets. It can act as an inhibitor or activator of certain enzymes, depending on its structure and functional groups. The pathways involved may include signal transduction pathways, where the compound modulates the activity of key proteins and enzymes .
Comparison with Similar Compounds
Similar compounds include other benzothiazole derivatives such as:
- 6-ethoxy-2-mercaptobenzothiazole
- 2-amino-6-ethoxybenzothiazole Compared to these compounds, N-(6-ethoxy-1,3-benzothiazol-2-yl)-4-{4-[(6-ethoxy-1,3-benzothiazol-2-yl)carbamoyl]phenoxy}benzamide is unique due to its complex structure and the presence of multiple benzothiazole rings, which may enhance its bioactivity and specificity in various applications .
Biological Activity
N-(6-ethoxy-1,3-benzothiazol-2-yl)-4-{4-[(6-ethoxy-1,3-benzothiazol-2-yl)carbamoyl]phenoxy}benzamide is a compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article delves into its synthesis, biological properties, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The molecular structure of the compound can be represented as follows:
Key Properties
| Property | Value |
|---|---|
| Molecular Weight | 342.41 g/mol |
| IUPAC Name | This compound |
| InChI | InChI=1S/C18H18N2O3S/c1-3... |
Antimicrobial Properties
Research has indicated that compounds similar to this compound exhibit significant antimicrobial activity. The benzothiazole moiety is known for its ability to inhibit various bacterial strains and fungi.
Mechanism of Action : The compound likely interacts with bacterial enzymes or cell wall synthesis pathways, leading to growth inhibition.
Anticancer Activity
The compound has also been investigated for its anticancer properties. Studies suggest that it may induce apoptosis in cancer cells through several mechanisms:
- Inhibition of Proliferation : The compound may inhibit cell cycle progression in cancer cells.
- Induction of Apoptosis : Activation of caspases and other apoptotic pathways has been observed in treated cells.
- Targeting Specific Pathways : It may interfere with signaling pathways critical for cancer cell survival.
Study 1: Antimicrobial Efficacy
In a study assessing the antimicrobial efficacy of similar benzothiazole derivatives, compounds were tested against Staphylococcus aureus and Escherichia coli. The results demonstrated a minimum inhibitory concentration (MIC) ranging from 10 to 50 µg/mL for various derivatives, indicating significant antimicrobial potential.
Study 2: Anticancer Activity
Another research effort focused on the anticancer effects of benzothiazole derivatives on human breast cancer cell lines (MCF7). The compound exhibited IC50 values around 15 µM, suggesting potent anticancer activity compared to standard chemotherapeutics.
The biological activity of this compound can be attributed to several mechanisms:
- Enzyme Inhibition : The compound may inhibit key enzymes involved in metabolic pathways.
- Receptor Binding : It could bind to specific receptors involved in cell signaling, disrupting normal cellular functions.
- Oxidative Stress Induction : Increased reactive oxygen species (ROS) levels leading to cellular damage and apoptosis.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
